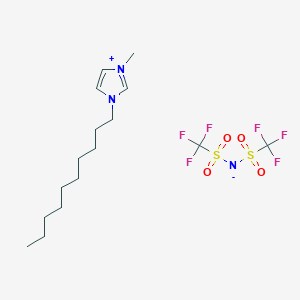
3-Chloro-5-methoxyisonicotinic acid
Übersicht
Beschreibung
3-Chloro-5-methoxyisonicotinic acid is a chemical compound with the CAS Number: 214976-36-0 . It has a molecular weight of 187.58 and its IUPAC name is 3-chloro-5-methoxyisonicotinic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-methoxyisonicotinic acid is1S/C7H6ClNO3/c1-12-5-3-9-2-4 (8)6 (5)7 (10)11/h2-3H,1H3, (H,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Chloro-5-methoxyisonicotinic acid is a yellow to brown solid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Metallation
- 3-Chloro-5-methoxyisonicotinic acid is used in the synthesis and metallation of specific derivatives, contributing to the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. This process highlights the significance of 3-Chloro-5-methoxyisonicotinic acid in facilitating the creation of pyridones through a smooth acid-catalyzed conversion (Epsztajn et al., 1989).
Exploration of Reaction Products in Alcoholic Solutions
- The thermal transformation of trans-5-O-caffeoylquinic acid in alcoholic solutions leads to the formation of various compounds, including chlorogenic acid derivatives and reaction products with water and alcohol. This demonstrates the potential role of 3-Chloro-5-methoxyisonicotinic acid in the formation of complex organic compounds under specific conditions (Dawidowicz & Typek, 2015).
Role in Biomedical Applications
- Chlorogenic acid, related to 3-Chloro-5-methoxyisonicotinic acid, has been found to possess biomedical activities, making it potentially useful in pharmaceuticals, food additives, and cosmetics. This highlights the compound's significance in developing health-promoting products (Iwahashi et al., 1986).
Fluorescence Quenching Studies
- The fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid, a compound related to 3-Chloro-5-methoxyisonicotinic acid, has been studied, providing insights into the static quenching mechanism in certain systems. This is significant for understanding the photophysical properties of related compounds (Geethanjali et al., 2015).
Nutraceutical and Food Additive Applications
- Chlorogenic acid, closely related to 3-Chloro-5-methoxyisonicotinic acid, serves as a nutraceutical for treating metabolic syndrome and as a food additive with antimicrobial and antioxidant properties. This dual role showcases the versatility of compounds in this chemical family in both health and food industries (Santana-Gálvez et al., 2017).
Pharmaceutical Research and Potential Therapeutic Roles
- The pharmacological profile of Chlorogenic Acid, which shares structural similarities with 3-Chloro-5-methoxyisonicotinic acid, includes a wide range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities. This suggests potential pharmaceutical applications for compounds within this chemical group (Naveed et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-5-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUHOSGGUVTDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440700 | |
| Record name | 3-Chloro-5-methoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxyisonicotinic acid | |
CAS RN |
214976-36-0 | |
| Record name | 3-Chloro-5-methoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)


![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)



